Potassium 4-isopropyl-1,3-thiazole-2-carboxylate
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Overview
Description
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H8NO2S.K. It is a potassium salt derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of potassium 4-isopropyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-isopropyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity .
Chemical Reactions Analysis
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of potassium 4-isopropyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects. The compound may also interact with DNA, causing disruptions in cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
4-methyl-1,3-thiazole-2-carboxylate: Similar in structure but with a methyl group instead of an isopropyl group, leading to different biological activities.
4-ethyl-1,3-thiazole-2-carboxylate: Contains an ethyl group, which may affect its reactivity and pharmacological properties.
4-phenyl-1,3-thiazole-2-carboxylate: The phenyl group introduces aromaticity, potentially enhancing its binding affinity to biological targets.
This compound is unique due to its specific isopropyl substitution, which can influence its solubility, reactivity, and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
potassium;4-propan-2-yl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.K/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZCOFGXBMORF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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